1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride
Overview
Description
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is an organic compound characterized by its unique spirocyclic structure. This compound is a white solid powder that is stable at room temperature . It is part of the indole derivative family, which is known for its significant biological and pharmacological activities .
Preparation Methods
The synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific synthetic route for this compound typically involves the reaction of indoline derivatives with sulfonyl chlorides under controlled conditions to introduce the methylsulfonyl group . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of simpler indoline derivatives .
Scientific Research Applications
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways . The sulfonyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects . Detailed studies are required to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride can be compared with other spiroindole derivatives, such as spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile . These compounds share a similar spirocyclic structure but differ in their specific functional groups and biological activities. The presence of the methylsulfonyl group in 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride makes it unique, potentially offering different pharmacological properties and applications .
Properties
IUPAC Name |
1-methylsulfonylspiro[2H-indole-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.ClH/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15;/h2-5,14H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSILBPZKQNIXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-86-3 | |
Record name | Spiro[3H-indole-3,4′-piperidine], 1,2-dihydro-1-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159634-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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